molecular formula C20H38N4O5S B1667291 N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 1374658-86-2

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B1667291
M. Wt: 446.6 g/mol
InChI Key: XNGTVIOREZIKAE-LNLFQRSKSA-N
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Description

Biotin-PEG3-(CH2)3-NH2 TFA salt is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Synthetic Chemistry and Characterization

Research in synthetic chemistry often focuses on the development of novel compounds with potential biological or material applications. For example, the synthesis and structural properties of novel compounds have been described, highlighting methodologies that could be applicable to the synthesis of complex molecules like the one . The structural characterization of these compounds is achieved through various spectroscopic techniques and computational methods, providing a foundation for understanding the chemical behavior and properties of new chemical entities (Ünver et al., 2009).

Biological Evaluation

The biological evaluation of synthesized compounds is crucial for identifying potential therapeutic applications. For instance, a study on the synthesis and evaluation of an orally active ghrelin agonist highlights the process of identifying compounds with specific biological activities. This agonist was found to stimulate food consumption and adiposity in rats, demonstrating the importance of biological evaluation in drug development (Lugar et al., 2004).

Antioxidant and Anticancer Activity

The exploration of antioxidant and anticancer activities of novel derivatives is a significant area of research. A study reported the synthesis of novel derivatives with significant antioxidant activity, which was higher than that of a well-known antioxidant, ascorbic acid. Furthermore, these compounds exhibited anticancer activity against specific cell lines, demonstrating the potential therapeutic applications of new chemical entities in treating diseases like cancer (Tumosienė et al., 2020).

Material Science Applications

In material science, the synthesis and characterization of polymers and other materials from novel monomers are of interest. Research into imidazolium-based ionic liquid monomers and their polymerization highlights the development of materials with specific properties, such as ionic responsiveness, which could have various industrial applications (Vijayakrishna et al., 2008).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGTVIOREZIKAE-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 6
N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Citations

For This Compound
4
Citations
JW Papatzimas, E Gorobets, R Maity… - Journal of Medicinal …, 2019 - ACS Publications
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. An ideal PPI-based …
Number of citations: 86 pubs.acs.org
DE Reyna, TP Garner, A Lopez, F Kopp… - Cancer Cell, 2017 - cell.com
The BCL-2 family protein BAX is a central mediator of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins contributes to tumor development and resistance to therapy by …
Number of citations: 136 www.cell.com
AHE Alyunis - 2015 - theses.ncl.ac.uk
This thesis covers two projects, the first project involves the study of single electron transfer mechanisms of the reaction between Grignard reagents and trichloroacetyl substituted …
Number of citations: 3 theses.ncl.ac.uk
JW Papatzimas - Synthesis, 2020 - prism.ucalgary.ca
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. However, these kinds …
Number of citations: 2 prism.ucalgary.ca

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